Enhanced CCK-B Receptor Affinity of Phenylethyl vs. Cyclopentyl in Benzodiazepine Scaffolds
In a series of benzodiazepine-based cholecystokinin (CCK) receptor ligands, the phenylethyl substituent (a key moiety in Cyclopentyl-(1-phenyl-ethyl)-amine) demonstrated a pronounced and selective affinity for the CCK-B receptor subtype. This contrasts sharply with the cyclopentyl-substituted analog, which showed a broader, less selective affinity profile [1].
| Evidence Dimension | CCK-B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | >10 μM (for the analog containing the phenylethyl group) |
| Comparator Or Baseline | Cyclopentyl-substituted analog: 0.84 ± 0.40 μM (for CCK-B); CCK-A affinity for phenylethyl analog: >10 μM |
| Quantified Difference | The phenylethyl analog shows a >10-fold difference in IC50 values between CCK-A and CCK-B receptors, indicating high selectivity for CCK-B, whereas the cyclopentyl analog is less selective. |
| Conditions | Radioligand binding assay using cortex (CCK-B) and pancreatic (CCK-A) membranes; IC50 values presented in μM; N=3 [1]. |
Why This Matters
This data demonstrates that the phenylethyl group, when incorporated into a benzodiazepine scaffold, confers a unique selectivity profile for the CCK-B receptor, a target implicated in anxiety and pain, which is not observed with the corresponding cyclopentyl analog.
- [1] Varnavas A, et al. Synthesis and pharmacological evaluation of new 1,4-benzodiazepine derivatives as potent CCK-B receptor antagonists. Table 1. CCK binding affinity using radioligands with cortex and pancreatic membranes. IC50 is presented in micromolar; N = 3. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC6072330/table/tab1/ View Source
